

An In-Depth Technical Guide to AF430 NHS Ester in Research

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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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For Researchers, Scientists, and Drug Development Professionals

AF430 N-hydroxysuccinimidyl (NHS) ester is a hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. Its utility stems from the NHS ester group, which readily reacts with primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds. This guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of **AF430 NHS ester**.

Core Properties and Applications

AF430 NHS ester is valued for its spectral properties, which allow for its use in various fluorescence-based applications. It is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm. [1] This hydrophilic dye is particularly useful in applications such as flow cytometry and fluorescence microscopy.[1][2]

The primary application of **AF430 NHS ester** is the covalent labeling of biomolecules. The NHS ester functional group efficiently conjugates the fluorophore to primary and secondary amine groups under both aqueous and anhydrous conditions.[1] This labeling enables researchers to track, quantify, and visualize target molecules in a variety of experimental contexts.

Data Presentation: Quantitative Parameters for AF430 Labeling

The efficiency and outcome of a labeling reaction are critical for the success of subsequent experiments. The following tables summarize key quantitative data for the labeling of proteins with **AF430 NHS ester** and the photophysical properties of the resulting conjugates.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~430 nm	[1][2]
Emission Maximum (λ_{em})	~542 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~16,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Molecular Weight	~701.75 g/mol	[4]
Solubility	Good in water, DMSO, DMF	[1]

Table 1: Physicochemical Properties of **AF430 NHS Ester**

Target Protein	Molar Ratio (Dye:Protein)	Degree of Labeling (DOL)	Reference
IgG Antibody	Not specified in kit	5 - 9	[3]
General Proteins	3:1	Not Specified	[5]
General Proteins	8:1 (molar excess)	Mono-labeled (empirical)	[6]

Table 2: Recommended Molar Ratios and Achieved Degree of Labeling (DOL) for Protein Conjugation

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **AF430 NHS ester**, from the fundamental labeling reaction to its application in cellular imaging.

General Protein Labeling with AF430 NHS Ester

This protocol is a standard procedure for the covalent labeling of proteins with **AF430 NHS ester**.

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- **AF430 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., size-exclusion chromatography)
- Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)

Procedure:

- **Prepare the Protein Solution:** Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.^[7] Ensure the buffer is free of primary amines, as they will compete with the protein for reaction with the NHS ester.
- **Prepare the Dye Stock Solution:** Immediately before use, dissolve the **AF430 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.^[8]
- **Perform the Labeling Reaction:** While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-fold molar excess of the dye can be used for mono-labeling.^[6]
- **Incubate:** Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.^[6]
- **Quench the Reaction (Optional):** Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

- Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[\[6\]](#)
- Determine the Degree of Labeling (DOL): The DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~430 nm).[\[9\]](#)

Visualizing Receptor Internalization

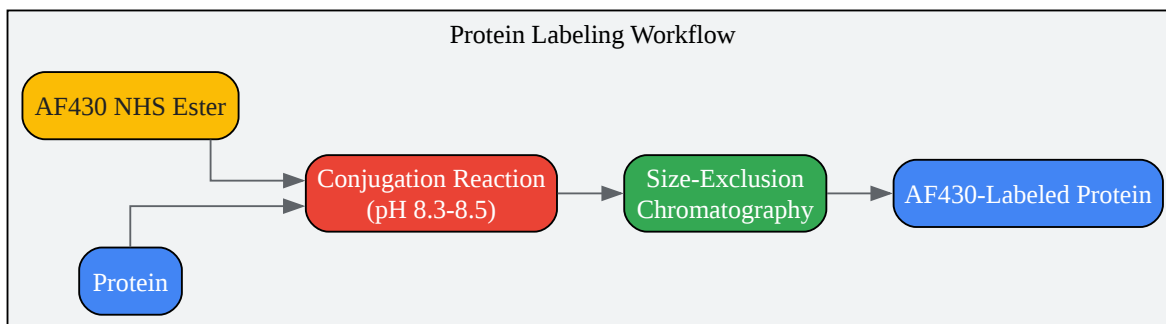
This experimental workflow describes how a fluorescently labeled ligand can be used to study receptor-mediated endocytosis.

Workflow:

- Label Ligand: Covalently label the ligand of interest with **AF430 NHS ester** using the general protein labeling protocol.
- Cell Culture: Culture cells expressing the receptor of interest on coverslips or in imaging dishes.
- Ligand Binding and Internalization: Incubate the cells with the AF430-labeled ligand at 37°C for various time points (e.g., 0, 10, 30, 60 minutes) to allow for binding and internalization.[\[10\]](#)
- Wash: Wash the cells with cold PBS to remove unbound ligand.[\[10\]](#)
- Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[\[10\]](#)
- Imaging: Visualize the subcellular localization of the fluorescently labeled ligand using confocal microscopy. Internalized ligand will appear as punctate structures within the cell.

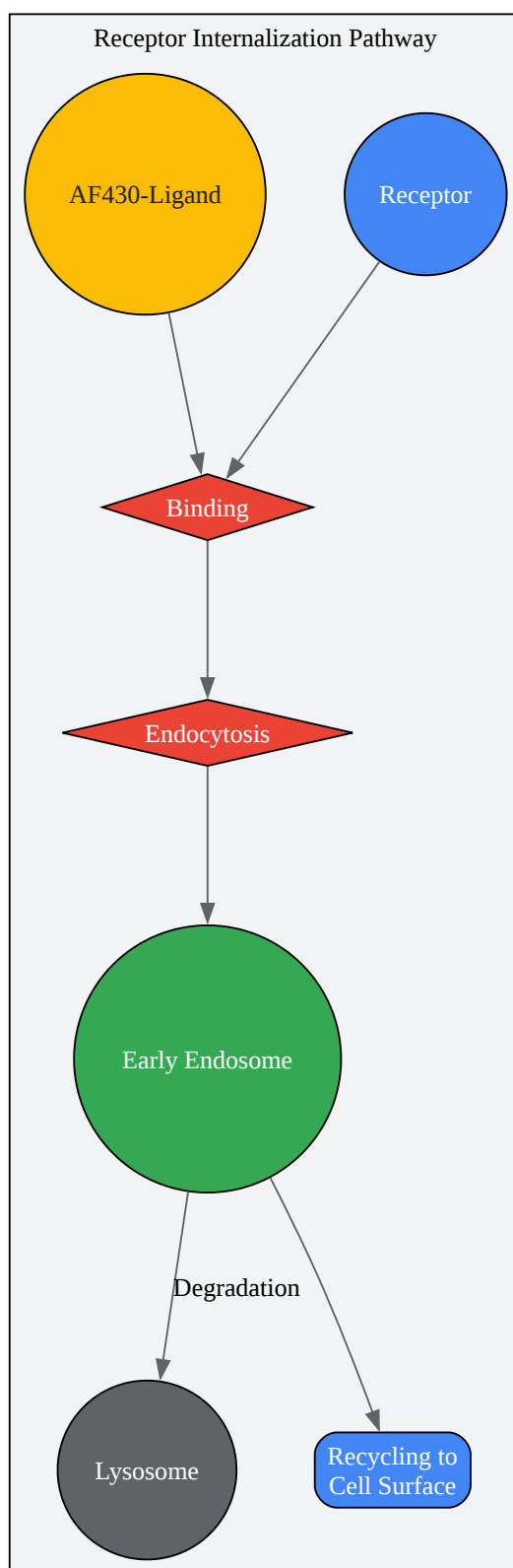
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving fluorescently labeled biomolecules.



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General workflow for labeling a protein with **AF430 NHS ester**.



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Simplified signaling pathway of ligand-induced receptor internalization.

Conclusion

AF430 NHS ester is a versatile and reliable tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties and straightforward conjugation chemistry make it a valuable reagent for researchers in various fields, including cell biology, immunology, and drug discovery. By following established protocols and understanding the key quantitative parameters, scientists can effectively utilize **AF430 NHS ester** to gain deeper insights into complex biological processes.

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